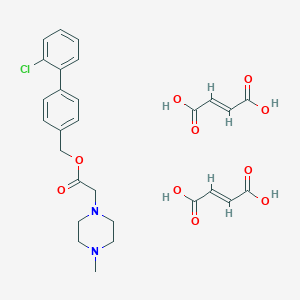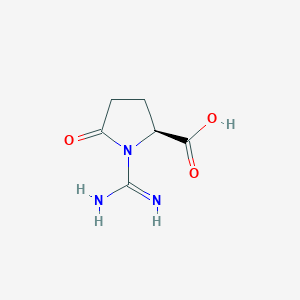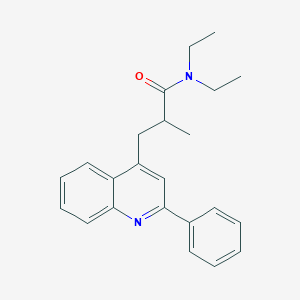
Metadap
Descripción general
Descripción
Metadap is a synthetic compound with significant applications in various scientific fields. It is known for its unique chemical properties and potential uses in chemistry, biology, medicine, and industry. The compound has garnered attention due to its versatility and effectiveness in different reactions and processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Metadap can be synthesized through several synthetic routes, each involving specific reaction conditions. One common method involves the reaction of a primary amine with a carbonyl compound under acidic conditions. This reaction typically requires a catalyst to facilitate the formation of the desired product. The reaction is carried out at a controlled temperature to ensure optimal yield and purity.
Industrial Production Methods: In industrial settings, this compound is produced using large-scale reactors that allow for precise control of reaction parameters. The process involves the continuous addition of reactants and catalysts, followed by purification steps to isolate the final product. Advanced techniques such as distillation and crystallization are employed to achieve high purity levels required for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions: Metadap undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. The reaction is typically carried out in an acidic medium to facilitate the oxidation process.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions are often conducted under inert atmosphere to prevent unwanted side reactions.
Substitution: Substitution reactions involving this compound can be performed using various nucleophiles or electrophiles, depending on the desired substitution pattern. Common reagents include halogens, alkyl groups, and other functional groups.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation of this compound may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines
Aplicaciones Científicas De Investigación
Metadap has a wide range of scientific research applications, making it a valuable compound in various fields:
Chemistry: In chemistry, this compound is used as a building block for synthesizing complex molecules. Its reactivity and stability make it an ideal candidate for various chemical transformations.
Biology: In biological research, this compound is employed as a probe to study enzyme activities and metabolic pathways. Its ability to interact with specific biomolecules allows researchers to gain insights into cellular processes.
Medicine: this compound has potential therapeutic applications, particularly in drug development. Its unique properties enable it to act as a lead compound for designing new pharmaceuticals with improved efficacy and safety profiles.
Industry: In industrial applications, this compound is used as a catalyst in various chemical processes. Its efficiency and selectivity make it a valuable component in manufacturing high-value chemicals and materials.
Mecanismo De Acción
The mechanism of action of Metadap involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, modulating their activities. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways. The precise mechanism depends on the specific application and the molecular targets involved.
Comparación Con Compuestos Similares
Metadap can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Some compounds similar to this compound include primary amines, carbonyl compounds, and other synthetic intermediates used in chemical synthesis.
Uniqueness: What sets this compound apart is its versatility and reactivity. Unlike other compounds, this compound can undergo a wide range of chemical reactions, making it suitable for diverse applications. Its stability and ease of synthesis also contribute to its uniqueness, making it a preferred choice in various scientific and industrial processes.
Propiedades
IUPAC Name |
5-(diethylamino)-2-[(5-methyl-1,3-thiazol-2-yl)diazenyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4OS/c1-4-18(5-2)11-6-7-12(13(19)8-11)16-17-14-15-9-10(3)20-14/h6-9,19H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKCIMIPDKHNIJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)N=NC2=NC=C(S2)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106611-58-9 | |
| Record name | 2-(4-Methyl-2-thiazolylazo)-5-diethylaminophenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106611589 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(7S,9R,10R)-9-ethyl-4,6,9,10,11-pentahydroxy-7-[(2R,4S,5S,6S)-5-hydroxy-6-methyl-4-morpholin-4-yloxan-2-yl]oxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B217356.png)






![N-[(E,3R,4R,5S,9R,10S,11S)-6,10-dihydroxy-11-[(1S,3S,5S,7R,8S,12Z,14Z,17S,19R)-17-hydroxy-3,5,7-trimethoxy-8,14-dimethyl-11-oxospiro[10,23-dioxabicyclo[17.3.1]tricosa-12,14,20-triene-4,2'-oxirane]-9-yl]-4-methoxy-3,5,9-trimethyldodec-1-enyl]-N-methylforma](/img/structure/B217420.png)

![2-chloro-5-[[(2Z)-2-(nitromethylidene)imidazolidin-1-yl]methyl]pyridine](/img/structure/B217430.png)
